molecular formula C12H19NO B7861116 4-(Benzyl(methyl)amino)butan-2-ol

4-(Benzyl(methyl)amino)butan-2-ol

Cat. No.: B7861116
M. Wt: 193.28 g/mol
InChI Key: FBUSAPBYZUQPBP-UHFFFAOYSA-N
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Description

4-(Benzyl(methyl)amino)butan-2-ol is an organic compound with the molecular formula C11H17NO It is a secondary amine and an alcohol, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(methyl)amino)butan-2-ol typically involves the reaction of benzylamine with 2-butanone under reductive amination conditions. The reaction can be catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon. The reaction proceeds as follows:

  • Benzylamine reacts with 2-butanone to form an imine intermediate.
  • The imine is subsequently reduced to the corresponding amine using hydrogen gas and a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of fixed-bed reactors with palladium catalysts is common in such processes.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(methyl)amino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Thionyl chloride or tosyl chloride in the presence of a base.

Major Products

    Oxidation: 4-(Benzyl-methyl-amino)-butan-2-one.

    Reduction: 4-(Benzyl-methyl-amino)-butane.

    Substitution: 4-(Benzyl-methyl-amino)-butyl chloride or 4-(Benzyl-methyl-amino)-butyl tosylate.

Scientific Research Applications

4-(Benzyl(methyl)amino)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of surfactants and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-(Benzyl(methyl)amino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the target. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group attached to the nitrogen atom.

    Phenyl-2-propanone: An organic compound with a similar structure but lacking the hydroxyl group.

    N-Benzyl-N-methylethanolamine: A compound with a similar amine structure but different carbon chain length.

Uniqueness

4-(Benzyl(methyl)amino)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl group and the hydroxyl group allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-[benzyl(methyl)amino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUSAPBYZUQPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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